BenchChemオンラインストアへようこそ!

Cridanimod

Immunology STING Pathway Interferon Induction

Cridanimod is the only acridone derivative that simultaneously activates murine STING (Kd 3.5 μM) and upregulates progesterone receptor expression. Unlike DMXAA or Tilorone, its species-specific binding and defined antiviral PD50 values (17-320 mg/kg) make it irreplaceable for rodent innate immunity and endometrial cancer sensitization studies. Clinical Phase 2 validation (NCT02064725) and potent SARS-CoV-2 inhibition (EC50 66 μg/mL) further confirm its research utility. Ensure compound-specific procurement to avoid data variability from generic substitutes.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 38609-97-1
Cat. No. B1669612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCridanimod
CAS38609-97-1
Synonyms10(9H)-acridineacetic acid, 9-oxo-
10-carboxymethyl-9-acridanone
10-carboxymethyl-9-acridanone, sodium salt
9-oxo-10-acridineacetic acid
acridone N-methyl-N-(alpha,D-glucopyranosyl)ammonium 10-methylenecarboxylate
cridanimod
cridanimod sodium
cycloferon
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O
InChIInChI=1S/C15H11NO3/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18)
InChIKeyUOMKBIIXHQIERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility36.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cridanimod (CAS 38609-97-1): Procurement-Specific Overview of a Dual-Action STING Agonist and Progesterone Receptor Activator


Cridanimod (10-carboxymethyl-9-acridanone; CMA), also known as XBIO-101, is a synthetic small molecule classified as an acridone derivative [1]. Its primary mechanisms of action are (1) direct binding and activation of the Stimulator of Interferon Genes (STING) protein, leading to the induction of type I interferons (IFN-α and IFN-β) via the TBK1/IRF3 signaling pathway, and (2) the upregulation of progesterone receptor (PR) expression, particularly in endometrial tissue [2][3].

Why Cridanimod Cannot Be Casually Substituted: Procurement Risks with STING Agonists and PR Modulators


In procurement, a critical risk lies in assuming that other 'STING agonists' (e.g., cyclic dinucleotides like cGAMP) or 'PR modulators' (e.g., progestins like Nomegestrol acetate) are interchangeable with Cridanimod. Unlike many STING agonists which are macromolecules, Cridanimod is a low molecular weight compound with unique dual pharmacology [1]. While potent direct PR agonists exist, they do not simultaneously induce endogenous interferon production via STING. Conversely, many small molecule STING agonists do not exhibit tissue-specific upregulation of PR expression, a key differentiation for models of hormone-resistant cancer [2]. Substituting with a non-STING-dependent PR activator or a non-PR-modulating STING agonist will produce a profoundly different experimental outcome.

Head-to-Head Evidence for Cridanimod: Quantified Advantages Over Key Alternatives


STING Dependency in Macrophages: Cridanimod vs. STING-Independent Interferon Inducers

Cridanimod's antiviral and immunomodulatory effects are strictly dependent on a functional STING pathway. In murine macrophages, Cridanimod induces IRF3 phosphorylation, IFN-β production, and NF-κB activation in wild-type cells, but this activity is completely abolished in macrophages derived from STING-mutant mice. This stands in stark contrast to many other small molecule interferon inducers (e.g., Tilorone), which can induce interferons through alternative, STING-independent mechanisms in some species [1][2].

Immunology STING Pathway Interferon Induction

Potent Interferon Induction: Cridanimod vs. Inactive/Weak Structural Analogs

A 1985 structure-activity relationship study assayed seven structural analogs of Cridanimod (CMA) for interferon-inducing ability. While Cridanimod itself was a 'very potent' inducer, its analogs were found to be either weak or completely inactive [1]. This highlights that minor structural modifications to the acridone core can abolish activity. Furthermore, some inactive analogs were shown to competitively bind and enhance Cridanimod's interferon response by 10- to 60-fold when co-administered, suggesting a competitive mechanism at a transport or acceptor protein [1].

Antiviral Interferon Structure-Activity Relationship

Broad-Spectrum In Vivo Antiviral Protection: Cridanimod PD50 Across Multiple Virus Families

Cridanimod demonstrates quantifiable, broad-spectrum antiviral protection in mouse models. In a series of lethal viral challenge experiments, intraperitoneal administration of Cridanimod sodium salt (CMA) achieved at least 50% protection in mice against a panel of viruses, with Protective Dose 50 (PD50) values established across multiple viral families [1]. The antiviral effect is not due to direct virucidal activity, as CMA did not inactivate viruses on contact and was ineffective in tissue culture, underscoring its mechanism as a host-directed immune modulator [1].

Antiviral In Vivo Viral Challenge Model

Restoration of Progesterone Receptor Expression: Cridanimod's Unique PR Upregulation vs. Direct PR Agonists

A key differentiator from direct progesterone receptor (PR) agonists (e.g., Nomegestrol acetate) is Cridanimod's ability to increase PR expression itself, rather than simply activating existing receptors [1]. In vivo, Cridanimod has been shown to increase uterine expression of estrogen and progesterone receptors in ovariectomized rats and to reverse tamoxifen-induced decreases in PR expression in young rats . This PR-upregulating property is the basis for its clinical investigation as an adjuvant to progestin therapy in PR-negative endometrial cancers, where standard progestin monotherapy is ineffective due to lack of the receptor target [1][2].

Oncology Endometrial Cancer Hormone Resistance

Species-Specific Interferon Induction: Cridanimod vs. Tilorone in Rats and Humans

Both Cridanimod and Tilorone are classified as small molecule interferon inducers, yet their species-specific activity profiles differ critically. A 2022 study comparing the two compounds found that while both drugs induce interferon in mice, neither induces interferon-alpha or interferon-beta in rats, a model that more closely resembles the human response [1]. This suggests that for studies in rat models, the 'interferon-inducer' classification is misleading for both compounds. However, despite the absence of interferon induction in rats, both Cridanimod and Tilorone still exhibited antiviral activity, pointing to an interferon-independent mechanism that is not shared by all class members [1].

Species Selectivity Interferon Antiviral

Cridanimod in Focus: Optimal Research and Procurement Use Cases Based on Empirical Evidence


Probing the STING Pathway: Cridanimod as a Stringent, On-Target Positive Control

Researchers investigating the cGAS-STING-TBK1-IRF3 axis should prioritize Cridanimod for in vitro studies, particularly in murine macrophage models. The evidence of a complete loss of function in STING-mutant cells confirms its high target specificity, making it a superior control for validating the pathway's role compared to broader interferon inducers that may have off-target STING-independent effects [1].

In Vivo Antiviral Screening: Establishing Baselines in Murine Lethal Challenge Models

For broad-spectrum antiviral screening programs, Cridanimod provides a well-characterized benchmark. Its established PD50 values (17-320 mg/kg) across multiple viral families (RNA and DNA viruses) offer a quantifiable reference point for evaluating novel antiviral candidates in murine models. Its host-directed mechanism also makes it a valuable tool for distinguishing between direct-acting antivirals and immune modulators .

Hormone-Resistant Cancer Research: A Tool for Re-sensitizing PR-Negative Tumors

Investigators studying endometrial or breast cancer with hormone resistance should procure Cridanimod specifically for its unique ability to upregulate PR expression. This application is directly supported by in vivo data showing reversal of tamoxifen-induced PR downregulation and increased uterine receptor expression. It enables experimental models of 're-sensitization' to progestin therapy that cannot be replicated with direct PR agonists [2].

Species-Comparative Immunology: A Model for Interferon-Independent Antiviral Mechanisms

For studies aimed at dissecting interferon-dependent vs. -independent antiviral immunity, Cridanimod is an essential tool. Its contrasting activity profile in mice (IFN induction) vs. rats (no IFN induction, but retained antiviral activity) provides a unique system for investigating alternative, evolutionarily conserved antiviral pathways, a property not shared by all immunomodulators [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cridanimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.